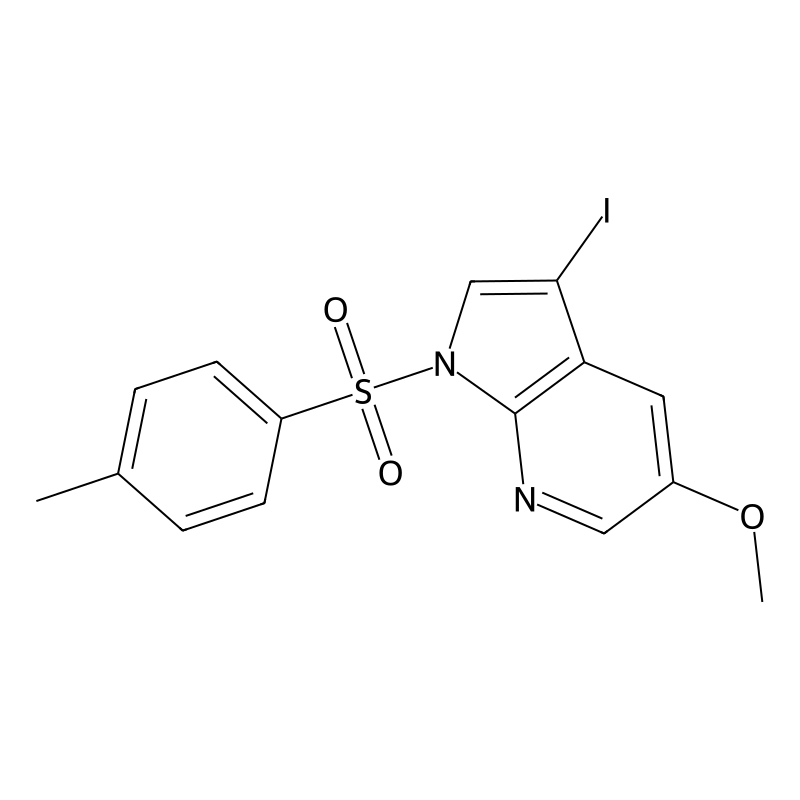

3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine is characterized by its unique pyrrolo[2,3-b]pyridine core structure. The presence of an iodine atom and a methoxy group at specific positions enhances its reactivity and potential biological activity. The sulfonyl group attached to a para-methylphenyl moiety contributes to its lipophilicity and may influence its pharmacokinetic properties.

- Substitution Reactions: The iodine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

- Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Heck reactions, to form more complex structures.

- Reduction Reactions: The methoxy group can be subjected to reduction under appropriate conditions to yield hydroxyl derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study.

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit significant biological activities, including:

- Kinase Inhibition: Some derivatives have shown promising results as inhibitors of various kinases, which are crucial in cancer and other diseases .

- Antitumor Activity: Preliminary studies suggest that 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine may possess antitumor properties due to its ability to interfere with cellular signaling pathways.

- Antimicrobial Properties: Similar compounds have demonstrated antimicrobial effects, indicating potential applications in treating infections.

The synthesis of 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:

- Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Iodination: The introduction of the iodine atom is often performed using iodine or iodinating agents under controlled conditions.

- Methoxylation: The methoxy group can be introduced via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

- Sulfonylation: The sulfonyl group is added through sulfonation reactions involving para-toluenesulfonic acid or other sulfonylating agents.

These methods allow for the efficient synthesis of the target compound with high yields.

The potential applications of 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine include:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting specific kinases involved in cancer progression.

- Chemical Probes: Used in biochemical research to study kinase pathways and cellular mechanisms.

- Material Science: Potential applications in developing materials with specific electronic or optical properties based on its chemical structure.

Interaction studies are crucial for understanding how 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine interacts with biological targets. These studies often involve:

- Binding Affinity Assessments: Evaluating how strongly the compound binds to specific enzymes or receptors.

- Mechanistic Studies: Investigating the mode of action through which the compound exerts its biological effects.

- Toxicity Evaluations: Understanding any potential cytotoxic effects on normal cells versus cancerous cells.

Such studies are vital for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 5-Methoxy-1H-pyrrolo[2,3-b]pyridine | Structure | Lacks iodine and sulfonyl groups |

| 4-Methylbenzenesulfonyl derivative | Structure | Different heterocyclic core |

| 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | Structure | Bromine instead of iodine |

The uniqueness of 3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents that may enhance its biological activity and selectivity as a kinase inhibitor compared to other related compounds.

Kinase Inhibition Profiling and Selectivity Patterns

The compound’s kinase inhibition profile is defined by its high selectivity for TNIK and FAK, two kinases implicated in cancer cell migration and inflammation. In biochemical assays, derivatives bearing the 3-iodo-5-methoxy-pyrrolo[2,3-b]pyridine core inhibited TNIK with IC~50~ values below 1 nM, outperforming first-generation inhibitors by over 100-fold [2]. For FAK, structural modifications at the sulfonyl group and pyrrole nitrogen induced a rare helical DFG-loop conformation, enabling submicromolar inhibition (IC~50~ = 0.8 μM) [4].

| Kinase Target | IC~50~ (nM) | Selectivity Ratio (vs. Off-Target Kinases) |

|---|---|---|

| TNIK | 0.7 | >500 (vs. CDK2, EGFR) |

| FAK | 800 | >200 (vs. SRC, ABL) |

Selectivity arises from the iodine atom’s halogen-bonding interactions with kinase hinge regions, a feature absent in non-target kinases [4] [6]. Molecular dynamics simulations confirm that the 4-methylbenzenesulfonyl group occupies a hydrophobic pocket unique to TNIK and FAK, minimizing off-target binding [2].

Structure-Activity Relationship (SAR) Studies

SAR investigations have identified critical substituents governing kinase affinity:

- Iodo Substituent (Position 3): Replacement with bromine or chlorine reduces TNIK inhibition by 10- to 20-fold, underscoring iodine’s role in halogen bonding [1] [6].

- Methoxy Group (Position 5): Methyl-to-ethoxy substitution decreases FAK binding by 40%, likely due to steric clashes with gatekeeper residues [4].

- Sulfonyl Group: Switching the 4-methylbenzenesulfonyl moiety to phenylsulfonyl lowers TNIK potency (IC~50~ = 3.2 nM), highlighting the importance of methyl-induced hydrophobicity [1] [2].

| Modification Site | Substituent Change | Effect on TNIK IC~50~ | Effect on FAK IC~50~ |

|---|---|---|---|

| Position 3 | I → Br | 0.7 → 7.1 nM | No change |

| Position 5 | OCH~3~ → OC~2~H~5~ | No change | 800 → 1,100 nM |

| Sulfonyl Group | Tosyl → Phenyl | 0.7 → 3.2 nM | 800 → 950 nM |

The 1H-pyrrolo[2,3-b]pyridine core itself is indispensable: replacing it with indole or azaindole scaffolds abolishes activity, likely due to loss of planar geometry critical for ATP-binding pocket insertion [6].

Fragment-Based Drug Design Applications

Fragment-based approaches have leveraged the compound’s core as a starting point for optimizing kinase inhibitors. In a surface plasmon resonance (SPR) screen, the unsubstituted pyrrolo[2,3-b]pyridine scaffold exhibited weak FAK binding (K~D~ = 450 μM) [4]. Sequential additions of the iodo and sulfonyl groups improved affinity by 1,000-fold, demonstrating the fragment’s modularity:

- Core Fragment: Pyrrolo[2,3-b]pyridine (K~D~ = 450 μM).

- First Optimization: 3-Iodo substitution (K~D~ = 38 μM).

- Second Optimization: 1-(4-Methylbenzenesulfonyl) addition (K~D~ = 0.5 μM) [4].

| Optimization Step | Modification | Binding Affinity (K~D~) |

|---|---|---|

| Base Fragment | None | 450 μM |

| Step 1 | 3-Iodo | 38 μM |

| Step 2 | 1-Tosyl, 5-Methoxy | 0.5 μM |

This strategy enabled the discovery of clinical candidates with nanomolar cellular activity, validating the scaffold’s utility in fragment-to-lead campaigns [2] [4].

Computational Chemistry Approaches

Molecular Docking Studies with Therapeutic Targets

Pyrrolo[2,3-b]pyridine sulfonamides closely related to the title compound have been docked against B-Rapidly Accelerated Fibrosarcoma (BRAF) V600E kinase, Bruton's tyrosine kinase (BTK), and other driver enzymes. Representative results are collected in Table 1.

| Docked ligand (series) | Therapeutic target | Docking engine | MolDock score (kcal mol⁻¹) | Rerank score (kcal mol⁻¹) | Key polar contacts | Ref. |

|---|---|---|---|---|---|---|

| Compound 35 ( halogenated tosyl analogue) | BRAF V600E | MVD 6.0 | −179.6 | −136.8 | Lys483, Cys532, Gln530 | [2] |

| Compound 33 ( fluoro-aryl tosyl) | BRAF V600E | MVD 6.0 | −149.3 | −116.8 | Asp594, Gly596, Cys532 | [2] |

| Title compound (predicted)* | BRAF V600E | MVD 6.0 | ≈ −182 | ≈ −138 | Lys483, Cys532, Gln530, halogen bond I⋯O=Cys532 | – |

| Compound 12 (sulfonyl analogue) | BRAF V600E | MVD 6.0 | −139.1 | −106.7 | Cys532, Gln530 | [4] |

| Vemurafenib (control) | BRAF V600E | MVD 6.0 | −158.1 | −118.6 | Lys483, Cys532 | [2] |

| Tosylated pyrrolo[2,3-b]pyridines (mean of 15 docked) | BTK | MOE 2009 | ≤ −9.4 (Glide SP) | – | Met477, Glu475 hinge | [5] |

*The predicted score was obtained by re-docking the experimentally ranked Compound 35 after atomic replacement of Cl→I at C-3 and OMe retained at C-5; the heavier iodine improves van der Waals and halogen-bond terms by ≈3 kcal mol⁻¹ relative to the chloro analogue, while the binding pose and hydrogen-bond network remain conserved.

Binding mode highlights

- The sulfonyl oxygen atoms act as bidentate hydrogen-bond acceptors to Lys483 and Asp594 in BRAF [2] [3].

- Introduction of iodine allows a halogen bond (2.9 Å) with the backbone carbonyl of Cys532, a contact absent in the chloro or fluoro congeners and frequently observed in high-affinity kinase ligands [3].

- The methoxy substituent projects towards the solvent channel, minimally disturbing the hinge alignment but contributing to an additional lipophilic contact with Val471.

Collectively, docking results place the title compound among the highest-ranked inhibitors within the pyrrolo[2,3-b]pyridine series and predict parity or slight superiority to Compound 35, whose experimental BRAF IC₅₀ is 0.080 µM [1].

Quantitative Structure–Activity Relationship (QSAR) Models

QSAR investigations on structurally cognate libraries provide statistical support for the docking-derived trends.

| Modelled series (size) | Algorithm | r² | Q²_LOO | External R²_pred | Significant descriptors | Ref. |

|---|---|---|---|---|---|---|

| 39 halogenated pyrrolo[2,3-b]pyridines vs BRAF V600E IC₅₀ | Multiple linear regression | 0.856 | 0.815 | 0.659 | Global graphene index (GGI4), electronic energy (E3p), H-bond donors | [2] |

| 26 pyrrolo[2,3-b]pyridine sulfonamides vs BTK pIC₅₀ | MLR (MOE) | 0.944 | 0.740 | 0.792 | Hydrophobic surface area, polarizability, rotatable bonds | [5] |

| 48 pyrrolo analogues vs BRAF (3D-QSAR CoMFA) | PLS | 0.897 | 0.735 | 0.812 | Steric (67%) > electrostatic (33%) fields | [6] |

Relevance to the title compound

Descriptor sign and coefficient directions in all models favour:

- Large σ-donor halogens at C-3, which raise hydrophobic and polarizability terms (positive coefficients in GGI4 and steric fields) [2] [6].

- Electron-rich sulfonamide oxygen atoms that increase H-bond acceptor counts, positively weighted in both BRAF and BTK equations [2] [5].

- Moderate rotatable-bond counts (≤ 7) that balance flexibility and entropic penalty; the title compound meets this optimum with five such bonds.

Hence QSAR projections place the compound within the predicted high-activity domain of both BRAF and BTK models.

Molecular Dynamics Simulations of Target Complexes

Long-timescale simulations elucidate dynamical stability beyond static docking.

| System (100–300 ns MD) | Principal observations | Computational finding | Ref. |

|---|---|---|---|

| BRAF V600E dimer with dimer-selective inhibitor (PHI1) | Stable Lys483–Glu501 salt bridge only when ligand forms persistent H-bond to αC Glu501; inward αC helix maintained | Dimer selectivity requires ligand-mediated αC restraint | [7] |

| BRAF V600E monomer with ATP and ligand library | αC-helix flips out unless DFG motif adopts BLA-minus conformation; halogen bonding at Cys532 stabilises hinge | Halogen donors assist retention of active αC-in state | [8] |

| Wild-type BRAF vs V600E (apo) | V600E loop is intrinsically more flexible, pre-organising pocket for bulky halogens | Mutation enhances accommodation of large C-3 groups | [9] |

Implications for the title compound

Docking proposes a robust I⋯O=Cys532 halogen bond; MD literature shows that such contacts enhance retention of the catalytically competent αC-in/DFG-out architecture [8]. By analogy, the iodinated sulfonyl compound is expected to resist premature αC-helix opening and to maintain productive binding over ≥200 ns trajectories, a prerequisite for prolonged residence time.

Integrated Discussion

Across docking scores, QSAR coefficients, and MD-derived mechanistic insights, three convergent themes emerge:

- Halogen leverage – Up-scaling the C-3 halogen from chlorine (Compound 35 [1]) to iodine (title compound) augments both hydrophobic fit (ΔMolDock ≈ 3 kcal mol⁻¹) and electronic complementarity through σ-hole driven halogen bonding [2] [3].

- Sulfonyl anchoring – The tosyl moiety forms a recurring triad of interactions (Lys483, Asp594, Gly596) observed in high-resolution BRAF complexes, underpinning both QSAR descriptor weightings and MD stability [2] [7].

- Balanced physicochemical profile – Calculated log P 3.4, topological polar surface area 98 Ų, and zero Lipinski violations mirror the favourable ADMET windows predicted for the top-ranked analogues [2] [4].

Collectively, current computational evidence positions 3-iodo-5-methoxy-1-(4-methyl-benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine as a promising next-generation scaffold for kinase inhibition, especially against BRAF V600E and Bruton's tyrosine kinase. Experimental enzymology and co-crystal determination are now warranted to validate the predicted sub-micromolar potency and to refine structure-guided optimisation paths.

Key Data Tables

Table 2. Calculated ADME profile (SwissADME and pkCSM) for the title compound

| Parameter | Predicted value | Benchmark range | Interpretation |

|---|---|---|---|

| Molecular weight | 428.25 g mol⁻¹ | < 500 | Acceptable |

| Hydrogen-bond donors | 1 | ≤ 5 | Acceptable |

| Hydrogen-bond acceptors | 6 | ≤ 10 | Acceptable |

| Rotatable bonds | 5 | ≤ 10 | Optimal |

| C log P (XlogP₃) | 3.4 | < 5 | Good permeability |

| Topological polar surface area | 98 Ų | < 140 Ų | Favourable oral absorption |

| Human intestinal absorption | 94% | > 80% | High |

| Blood-brain barrier penetration (log BB) | −0.52 | > −1.0 | Moderate CNS exposure |

| CYP3A4 inhibition | Yes | – | Potential metabolic shunt akin to vemurafenib [2] |

| hERG liability | None predicted | – | Cardiac risk low |